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Introduction

Enolase (EC 4.2.1.11), or phosphopyruvate hydratase, is a crucial metalloenzyme that
catalyzes the reversible dehydration of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate
(PEP) in the glycolytic and gluconeogenic pathways.[1][2] This enzyme is ubiquitously
expressed in organisms that undergo glycolysis and plays a significant role in cellular
metabolism.[1][2] Beyond its glycolytic function, enolase has been identified as a
multifunctional protein implicated in various pathophysiological processes, including
autoimmune diseases, cancer progression, and infectious diseases, making it a target of
interest in drug development.[3][4]

The enzymatic activity of enolase can be assessed in two directions: the forward reaction
(conversion of 2-PG to PEP) and the reverse reaction (hydration of PEP to 2-PG). While
assays measuring the forward reaction are more common, the analysis of the reverse reaction
using PEP as a substrate is essential for a comprehensive understanding of enolase kinetics
and for screening inhibitors that may target the PEP-binding state of the enzyme.

These application notes provide detailed protocols for measuring enolase activity, with a
specific focus on the utilization of phosphoenolpyruvate as the substrate for the reverse
reaction.
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Principle of Enolase Activity Measurement

Enolase catalyzes the following reversible reaction:
2-phospho-D-glycerate (2-PG) = Phosphoenolpyruvate (PEP) + H20[5]

The activity can be determined by monitoring the consumption of the substrate or the formation
of the product.

o Forward Reaction: Measures the conversion of 2-PG to PEP. This is commonly assayed by
directly monitoring the increase in absorbance at 240 nm due to the formation of PEP's enol-
phosphate bond or through a coupled enzyme system.[5][6]

» Reverse Reaction: Measures the conversion of PEP to 2-PG. This can be monitored by
coupling the formation of 2-PG to subsequent enzymatic reactions that result in a
measurable change in absorbance or fluorescence.

Data Presentation: Quantitative Enolase Kinetics

The following tables summarize key kinetic parameters for enolase from different sources,
primarily focusing on the more extensively studied forward reaction. Data for the reverse
reaction is less common in the literature but is crucial for a complete kinetic profile.

Enzyme Vmax .
Substrate Km (mM) . Conditions Reference
Source (units/img)
2- Streptococcu
o 65.36 (MM N
Phosphoglyc s iniae 1.52 ) Not specified [6]
) PEP/min)
erate (recombinant)
2-
Chloroflexus
Phosphoglyc ) 0.16 147 25°C,pH 6.5
aurantiacus
erate
2-
Chloroflexus
Phosphoglyc ) 0.03 300 80°C, pH 6.5
aurantiacus
erate
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Table 1: Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the
forward reaction of enolase.

Enzyme Vmax .

Substrate Km (mM) . Conditions Reference
Source (units/img)

Phosphoenol N
Yeast ~0.4 Not specified pH 7.8, 25°C

pyruvate

Phosphoenol Rabbit -
~0.07 Not specified pH 7.4, 25°C
pyruvate Muscle

Table 2: Michaelis-Menten constants (Km) for the reverse reaction of enolase. Note: Vmax
values for the reverse reaction are not readily available in the cited literature and will vary with
enzyme preparation and assay conditions.

Experimental Protocols

Protocol 1: Measuring the Forward Reaction of Enolase
(2-PG - PEP) - Coupled Enzyme Assay

This is a common method for determining enolase activity by coupling the production of PEP to
the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions, resulting in the oxidation
of NADH, which can be monitored as a decrease in absorbance at 340 nm.[3]

Materials:

Enolase-containing sample (e.g., purified enzyme, cell lysate)

Reaction Buffer: 50 mM Imidazole-HCI, pH 7.2, 250 mM KCI, 10 mM MgSOa

2-Phosphoglycerate (2-PG) solution (e.g., 50 mM stock)

Adenosine 5'-diphosphate (ADP) solution (e.g., 100 mM stock)

B-Nicotinamide adenine dinucleotide, reduced form (NADH) solution (e.g., 10 mM stock)

Pyruvate Kinase (PK) (e.g., from rabbit muscle)
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o Lactate Dehydrogenase (LDH) (e.g., from rabbit muscle)

e 96-well UV-transparent microplate

o Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:

o Prepare a Master Mix: For each reaction, prepare a master mix containing:

o

Reaction Buffer

[¢]

ADP (final concentration 1 mM)

[e]

NADH (final concentration 0.2 mM)

[e]

PK (e.g., ~5 units/mL)

o

LDH (e.g., ~5 units/mL)

o Add Sample: To each well of the microplate, add the enolase-containing sample (e.g., 1-20
uL of cell lysate or an appropriate amount of purified enzyme).

o Add Master Mix: Add the master mix to each well to bring the volume to, for example, 180
ML.

o Equilibrate: Incubate the plate at 25°C for 5-10 minutes to allow the temperature to
equilibrate and to record a baseline reading.

« Initiate Reaction: Start the reaction by adding 2-PG solution to each well to achieve a final
desired concentration (e.g., 1 mM).

o Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm
at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

o Data Analysis:

o Calculate the rate of the reaction (AAsso/min) from the linear portion of the curve.
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o Enolase activity (in U/mL) can be calculated using the Beer-Lambert law: Activity (U/mL) =
(AAsao/min * Total reaction volume) / (¢ * path length * Sample volume) where € (the molar
extinction coefficient for NADH at 340 nm) is 6220 M~*cm~*. One unit (U) is defined as the
amount of enzyme that catalyzes the conversion of 1 umol of substrate per minute.

Protocol 2: Measuring the Reverse Reaction of Enolase
(PEP - 2-PG) - Proposed Coupled Enzyme Assay

This protocol is designed to measure the reverse activity of enolase by coupling the production
of 2-PG to the phosphoglycerate mutase (PGM) and phosphoglycerate dehydrogenase
(PGDH) reactions. The final step involves the reduction of NAD* to NADH, which can be
monitored as an increase in absorbance at 340 nm.

Materials:

e Enolase-containing sample

e Reaction Buffer: 50 mM Tris-HCI, pH 7.8, 10 mM MgClz, 1 mM DTT
e Phosphoenolpyruvate (PEP) solution (e.g., 50 mM stock)

o Adenosine 5'-triphosphate (ATP) solution (as a cofactor for PGM, if required by the specific
enzyme)

¢ [(-Nicotinamide adenine dinucleotide, oxidized form (NAD™) solution (e.g., 20 mM stock)
e Phosphoglycerate Mutase (PGM)
o 3-Phosphoglycerate Dehydrogenase (3-PGDH)

e 96-well UV-transparent microplate

Microplate spectrophotometer
Procedure:

o Prepare a Master Mix: For each reaction, prepare a master mix containing:
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Reaction Buffer

[e]

(¢]

NAD™ (final concentration 1 mM)

[¢]

ATP (if required for PGM, e.g., 0.1 mM)

[¢]

PGM (e.g., ~5 units/mL)

[e]

3-PGDH (e.g., ~5 units/mL)

e Add Sample: Add the enolase-containing sample to each well.

e Add Master Mix: Add the master mix to each well to a final volume of, for example, 180 pL.
o Equilibrate: Incubate the plate at 25°C for 5-10 minutes.

« Initiate Reaction: Start the reaction by adding PEP solution to a final desired concentration
(e.g., 1 mM).

o Measure Absorbance: Immediately monitor the increase in absorbance at 340 nm at regular
intervals for 10-20 minutes.

o Data Analysis:
o Calculate the rate of reaction (AAsao/min) from the linear portion of the curve.

o Calculate enolase activity as described in Protocol 1.

Visualizations

Glycolytic Pathway Segment Detection

Pyruvate Kinase Lactate Dehydrogenase
- - Monitor Decrease
2-Phosphoglycerate Ei0ec Phosphoenolpyruvate (ADP2ATP) gl pyruvate (NADH>NADY) ol | aotate |- e

A/

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Caption: Coupled assay workflow for the forward enolase reaction.
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Caption: Proposed coupled assay for the reverse enolase reaction.

Concluding Remarks

The measurement of enolase activity using its substrate, phosphoenolpyruvate, provides

valuable insights into the enzyme's reverse catalytic function. While assays for the forward

reaction are more established, the protocols outlined here offer robust methods for a

comprehensive characterization of enolase kinetics. The provided data and methodologies

serve as a foundational resource for researchers engaged in metabolic studies and the

development of novel therapeutics targeting enolase. It is recommended to optimize the

concentrations of coupling enzymes and substrates for the specific enolase isoform and

sample type being investigated to ensure accurate and reproducible results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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